molecular formula C6H4Br2F3N B1527763 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide CAS No. 1263378-63-7

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide

Cat. No. B1527763
M. Wt: 306.91 g/mol
InChI Key: XVEXNWJBZDKDBQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H3BrF3N·HBr . It is a liquid at room temperature and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is 1S/C6H3BrF3N.BrH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is a solid with a melting point of 96-101°C . It has a molecular weight of 306.91 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Molecular Synthesis and Structural Insights

A notable application in the field of molecular synthesis involves the creation of N-polyfluoroalkylated heterocycles. A study demonstrated the carbon-bromine bond cleavage in pyridine derivatives leading to the formation of N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides. This process involves reductive debromination and fluorination, showcasing the compound's role in generating complex molecular structures with potential applications in pharmaceuticals and materials science (Kolomeitsev et al., 1996).

Analytical and Spectroscopic Studies

Spectroscopic, optical, and theoretical studies on pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been conducted to understand their molecular characteristics better. These studies involve density functional theory (DFT) for geometric structure optimization, vibrational frequency analysis, and the exploration of non-linear optical (NLO) properties. Such research provides insights into the electronic structure and potential applications in optical devices and materials science (Vural & Kara, 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the synthesis and characterization of poly(methylenepyridinium)s have been explored. This involves the solution polymerization of bromomethylpyridine derivatives and the study of their solubility, thermal stability, and reactivity. Such polymers have potential applications in developing new materials with specific electrical or mechanical properties (Monmoton, Lefebvre, & Fradet, 2008).

Safety And Hazards

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards to the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N.BrH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEXNWJBZDKDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696092
Record name 4-Bromo-2-(trifluoromethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide

CAS RN

1263378-63-7
Record name Pyridine, 4-bromo-2-(trifluoromethyl)-, hydrobromide (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1263378-63-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(trifluoromethyl)pyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1263378-63-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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